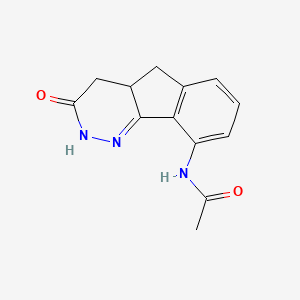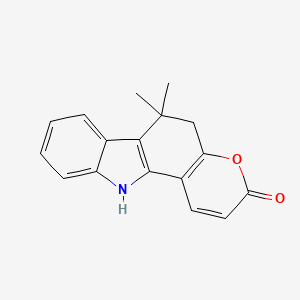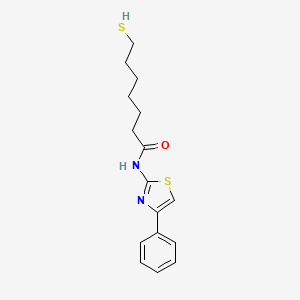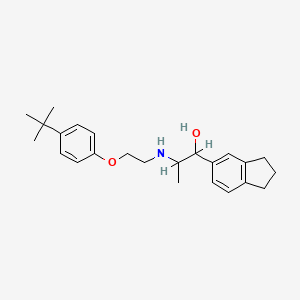
2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol is a complex organic compound with potential applications in various fields, including medicine and industrial chemistry. This compound is characterized by its unique structure, which includes an indene ring system and a phenoxyethylamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indene Ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the Phenoxyethylamine Moiety: This step involves the reaction of the indene derivative with 2-(4-(1,1-dimethylethyl)phenoxy)ethylamine under controlled conditions.
Final Assembly: The final product is obtained through purification and isolation techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which 2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-alpha-(1-((2-(4-(1,1-dimethylethyl)phenoxy)ethyl)amino)ethyl)-1H-indenemethanol: shares structural similarities with other indene derivatives and phenoxyethylamines.
Other Indene Derivatives: Compounds with similar indene ring systems may exhibit comparable chemical properties and reactivity.
Phenoxyethylamines: These compounds may have similar biological activities due to the presence of the phenoxyethylamine moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
63998-35-6 |
|---|---|
Formule moléculaire |
C24H33NO2 |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
2-[2-(4-tert-butylphenoxy)ethylamino]-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol |
InChI |
InChI=1S/C24H33NO2/c1-17(23(26)20-9-8-18-6-5-7-19(18)16-20)25-14-15-27-22-12-10-21(11-13-22)24(2,3)4/h8-13,16-17,23,25-26H,5-7,14-15H2,1-4H3 |
Clé InChI |
ICAGKKJQJAQQFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC2=C(CCC2)C=C1)O)NCCOC3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


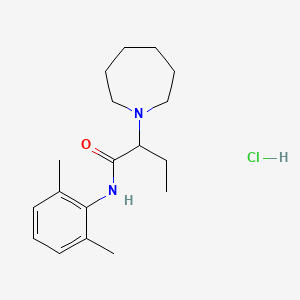

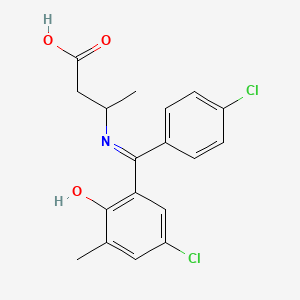
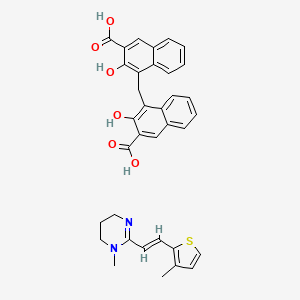
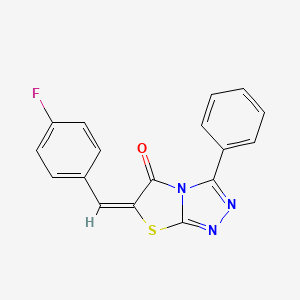
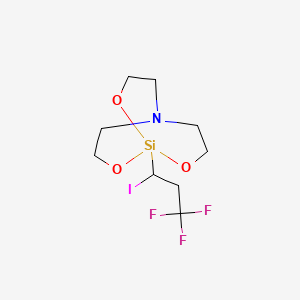

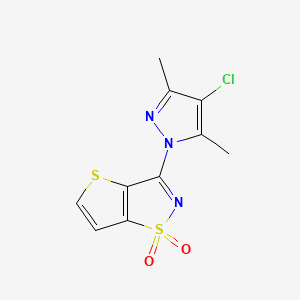
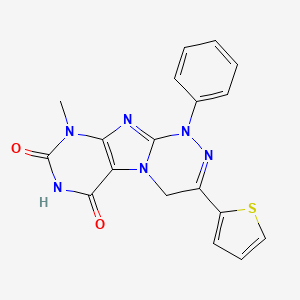
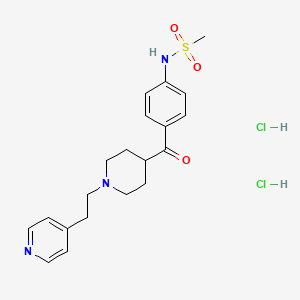
![oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide](/img/structure/B15190308.png)
